molecular formula C6H11BrO2 B056531 (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 113428-57-2

(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No. B056531
M. Wt: 195.05 g/mol
InChI Key: ZOPZKFNSQYCIPP-RXMQYKEDSA-N
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Patent
US05614548

Procedure details

Into a 500 milliliter round bottom flask equipped with a magnetic stir bar and drying tube, a solution of 28.0 grams (0.181 mole) of 3-bromo-1,2-propanediol in 200 milliliters of acetone was added. Then, 0.5 milliliter of concentrated sulfuric acid was added and the reaction allowed to proceed at room temperature for 24 hours with continuous stirring. The reaction mixture was neutralized with 13.0 grams of K2CO3 for 30 minutes, the solution was filtered and the solvent evaporated in vacuo. The resulting oil was dissolved in 150 milliliter of ether, extracted three times with 150 milliliter portions of water and the organic layer dried over anhydrous sodium sulfate. The filtered ether was evaporated in vacuo and 100 milliliters of hexanes was added, resulting in two layers. The upper layer was decanted and evaporated in vacuo to provide 19.1 grams (53.5%) of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl bromide. The desired analog was then prepared in an analogous manner to that of (±)-3-hexadecylthio-2-methoxy-N,N-dimethyl-N-β-hydroxyethyl-1-propyl ammonium bromide from 2.5 grams (0.013 mole) of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl bromide, 1.3 grams (0.014 mole) of N,N-dimethylaminoethanol, and 15 milliliters of CH3CN. Chromatography with Florisil® (CHCl3 :MeOH 3:1 as eluent) provided 0.860 milligrams (23%) of product as a thick oil. 1H-NMR (CDCl3): delta, 1.25 (s, 3H, CH3), 1.35(s, 3H, CH3), 3.4-3.48[s, 6H, CH2 --N(CH3)2 ], 3.75-4.25(m, 9H, CH, CH2 --O, CH2 --N--CH2 --CH2 --OH). Anal. (C10H22NO3Br) C,H,N.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
13 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].S(=O)(=O)(O)O.C([O-])([O-])=O.[K+].[K+].[CH3:18][C:19]([CH3:21])=O>>[CH3:18][C:19]1([CH3:21])[O:6][CH:3]([CH2:2][Br:1])[CH2:4][O:5]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
BrCC(CO)O
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 milliliter round bottom flask equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
drying tube
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in 150 milliliter of ether
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 150 milliliter portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The filtered ether was evaporated in vacuo and 100 milliliters of hexanes
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
resulting in two layers
CUSTOM
Type
CUSTOM
Details
The upper layer was decanted
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(OCC(O1)CBr)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 g
YIELD: PERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05614548

Procedure details

Into a 500 milliliter round bottom flask equipped with a magnetic stir bar and drying tube, a solution of 28.0 grams (0.181 mole) of 3-bromo-1,2-propanediol in 200 milliliters of acetone was added. Then, 0.5 milliliter of concentrated sulfuric acid was added and the reaction allowed to proceed at room temperature for 24 hours with continuous stirring. The reaction mixture was neutralized with 13.0 grams of K2CO3 for 30 minutes, the solution was filtered and the solvent evaporated in vacuo. The resulting oil was dissolved in 150 milliliter of ether, extracted three times with 150 milliliter portions of water and the organic layer dried over anhydrous sodium sulfate. The filtered ether was evaporated in vacuo and 100 milliliters of hexanes was added, resulting in two layers. The upper layer was decanted and evaporated in vacuo to provide 19.1 grams (53.5%) of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl bromide. The desired analog was then prepared in an analogous manner to that of (±)-3-hexadecylthio-2-methoxy-N,N-dimethyl-N-β-hydroxyethyl-1-propyl ammonium bromide from 2.5 grams (0.013 mole) of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl bromide, 1.3 grams (0.014 mole) of N,N-dimethylaminoethanol, and 15 milliliters of CH3CN. Chromatography with Florisil® (CHCl3 :MeOH 3:1 as eluent) provided 0.860 milligrams (23%) of product as a thick oil. 1H-NMR (CDCl3): delta, 1.25 (s, 3H, CH3), 1.35(s, 3H, CH3), 3.4-3.48[s, 6H, CH2 --N(CH3)2 ], 3.75-4.25(m, 9H, CH, CH2 --O, CH2 --N--CH2 --CH2 --OH). Anal. (C10H22NO3Br) C,H,N.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
13 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].S(=O)(=O)(O)O.C([O-])([O-])=O.[K+].[K+].[CH3:18][C:19]([CH3:21])=O>>[CH3:18][C:19]1([CH3:21])[O:6][CH:3]([CH2:2][Br:1])[CH2:4][O:5]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
BrCC(CO)O
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 milliliter round bottom flask equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
drying tube
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in 150 milliliter of ether
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 150 milliliter portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The filtered ether was evaporated in vacuo and 100 milliliters of hexanes
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
resulting in two layers
CUSTOM
Type
CUSTOM
Details
The upper layer was decanted
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(OCC(O1)CBr)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 g
YIELD: PERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05614548

Procedure details

Into a 500 milliliter round bottom flask equipped with a magnetic stir bar and drying tube, a solution of 28.0 grams (0.181 mole) of 3-bromo-1,2-propanediol in 200 milliliters of acetone was added. Then, 0.5 milliliter of concentrated sulfuric acid was added and the reaction allowed to proceed at room temperature for 24 hours with continuous stirring. The reaction mixture was neutralized with 13.0 grams of K2CO3 for 30 minutes, the solution was filtered and the solvent evaporated in vacuo. The resulting oil was dissolved in 150 milliliter of ether, extracted three times with 150 milliliter portions of water and the organic layer dried over anhydrous sodium sulfate. The filtered ether was evaporated in vacuo and 100 milliliters of hexanes was added, resulting in two layers. The upper layer was decanted and evaporated in vacuo to provide 19.1 grams (53.5%) of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl bromide. The desired analog was then prepared in an analogous manner to that of (±)-3-hexadecylthio-2-methoxy-N,N-dimethyl-N-β-hydroxyethyl-1-propyl ammonium bromide from 2.5 grams (0.013 mole) of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl bromide, 1.3 grams (0.014 mole) of N,N-dimethylaminoethanol, and 15 milliliters of CH3CN. Chromatography with Florisil® (CHCl3 :MeOH 3:1 as eluent) provided 0.860 milligrams (23%) of product as a thick oil. 1H-NMR (CDCl3): delta, 1.25 (s, 3H, CH3), 1.35(s, 3H, CH3), 3.4-3.48[s, 6H, CH2 --N(CH3)2 ], 3.75-4.25(m, 9H, CH, CH2 --O, CH2 --N--CH2 --CH2 --OH). Anal. (C10H22NO3Br) C,H,N.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
13 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].S(=O)(=O)(O)O.C([O-])([O-])=O.[K+].[K+].[CH3:18][C:19]([CH3:21])=O>>[CH3:18][C:19]1([CH3:21])[O:6][CH:3]([CH2:2][Br:1])[CH2:4][O:5]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
BrCC(CO)O
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 milliliter round bottom flask equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
drying tube
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in 150 milliliter of ether
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 150 milliliter portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The filtered ether was evaporated in vacuo and 100 milliliters of hexanes
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
resulting in two layers
CUSTOM
Type
CUSTOM
Details
The upper layer was decanted
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(OCC(O1)CBr)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 g
YIELD: PERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.